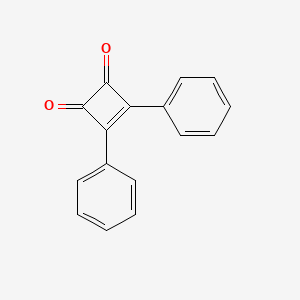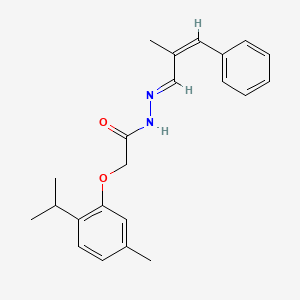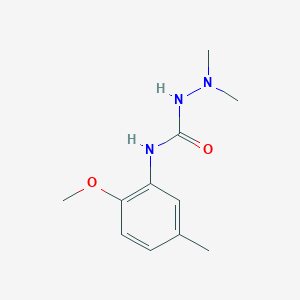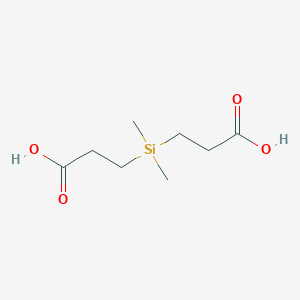
2,4-Dichloro-N-(2-((2,4-dichlorobenzoyl)amino)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-(2-((2,4-dichlorobenzoyl)amino)phenyl)benzamide is a chemical compound with the molecular formula C20H12Cl4N2O2 and a molecular weight of 454.143 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and benzamide groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(2-((2,4-dichlorobenzoyl)amino)phenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-aminophenylbenzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(2-((2,4-dichlorobenzoyl)amino)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield 2,4-dichlorobenzoic acid and 2-aminophenylbenzamide .
Scientific Research Applications
2,4-Dichloro-N-(2-((2,4-dichlorobenzoyl)amino)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(2-((2,4-dichlorobenzoyl)amino)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide: Similar structure but with different substitution patterns.
2,4-Dichloro-N-(4-(4-((2,4-dichlorobenzoyl)amino)benzyl)phenyl)benzamide: Another derivative with additional benzyl groups.
Uniqueness
2,4-Dichloro-N-(2-((2,4-dichlorobenzoyl)amino)phenyl)benzamide is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which can significantly influence its chemical reactivity and biological activity .
Properties
CAS No. |
574713-14-7 |
|---|---|
Molecular Formula |
C20H12Cl4N2O2 |
Molecular Weight |
454.1 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-[(2,4-dichlorobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-11-5-7-13(15(23)9-11)19(27)25-17-3-1-2-4-18(17)26-20(28)14-8-6-12(22)10-16(14)24/h1-10H,(H,25,27)(H,26,28) |
InChI Key |
JTWORAHGCZMDIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11943371.png)
![[(2-Methylcyclohexen-1-yl)methylideneamino]urea](/img/structure/B11943385.png)


![Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]](/img/structure/B11943397.png)



